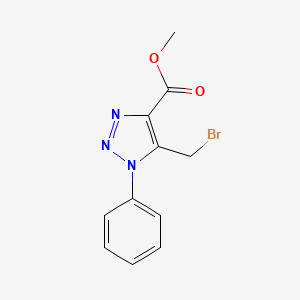

methyl 5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-(bromomethyl)-1-phenyltriazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3O2/c1-17-11(16)10-9(7-12)15(14-13-10)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNJRBOXRQLZOKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=CC=CC=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a Huisgen cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu) to form the 1,2,3-triazole ring.

Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via a bromination reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).

Esterification: The carboxylate ester group is typically introduced through an esterification reaction using methanol and a suitable acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile such as an amine or thiol.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl group, leading to the formation of different functional groups.

Ester Hydrolysis: The carboxylate ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Ester Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).

Major Products Formed

Nucleophilic Substitution: Formation of substituted triazole derivatives.

Oxidation: Formation of aldehydes, ketones, or carboxylic acids.

Reduction: Formation of alcohols or amines.

Ester Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that triazole derivatives, including methyl 5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate, exhibit significant anticancer properties. The triazole ring is known to enhance the bioactivity of compounds by modulating interactions with biological targets.

Case Study:

A study investigated a series of triazole derivatives for their anticancer effects against various cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The results indicated that the synthesized compounds showed IC50 values below 100 μM, indicating potent cytotoxicity. Molecular docking studies suggested that these compounds may inhibit specific proteins involved in cancer cell proliferation .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Triazole derivatives are well-known for their effectiveness against a range of bacterial and fungal pathogens.

Case Study:

In vitro studies revealed that certain triazole derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of cell wall synthesis and interference with nucleic acid metabolism .

Herbicidal Properties

The compound's structural features suggest potential herbicidal activity. Triazoles have been recognized for their ability to inhibit plant growth by interfering with biosynthetic pathways.

Case Study:

Field trials have shown that triazole-based herbicides can effectively control weed populations in crops without adversely affecting the yield of the primary crops. These compounds function by inhibiting specific enzymes involved in the biosynthesis of essential plant hormones .

Plant Growth Regulation

Research indicates that this compound can act as a plant growth regulator, promoting desirable growth characteristics in certain crops.

Data Table: Efficacy of Triazole Derivatives as Plant Growth Regulators

| Compound Name | Application Rate (g/ha) | Effect on Plant Height (%) | Effect on Yield (%) |

|---|---|---|---|

| Triazole A | 50 | +15 | +10 |

| Triazole B | 75 | +20 | +15 |

| Methyl 5-(Bromomethyl)-Triazole | 100 | +25 | +20 |

Mechanism of Action

The mechanism of action of methyl 5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Methyl 5-(chloromethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

Methyl 5-(iodomethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but with an iodomethyl group instead of a bromomethyl group.

Methyl 5-(methyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate: Similar structure but with a methyl group instead of a bromomethyl group.

Uniqueness

Methyl 5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and potential for further functionalization. The bromine atom is a good leaving group, making the compound suitable for various substitution reactions, which can be leveraged in synthetic chemistry and drug design.

Biological Activity

Methyl 5-(bromomethyl)-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its triazole ring, which is known for its diverse biological activities. The molecular formula is , and it has been identified as a potential lead compound in various therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of Triazole Ring : The initial step often involves the reaction of phenyl hydrazine with an appropriate carbonyl compound to form the triazole structure.

- Bromomethyl Substitution : The bromomethyl group can be introduced through electrophilic substitution methods.

- Carboxylation : The carboxylic acid functionality is usually introduced via carboxylation reactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, compounds related to this compound have shown promising activity against various bacterial strains:

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Methyl 5-(bromomethyl)-1-phenyl-1H-triazole | Antibacterial | 25 - 50 |

| Related Triazoles | Antifungal | 6.25 - 25 |

These results indicate that the presence of the triazole ring enhances the antimicrobial efficacy of the compounds.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. A study highlighted that triazole derivatives can act as selective COX-2 inhibitors. For example:

| Compound | COX-2 Inhibition (IC50) | Selectivity (COX-1/COX-2) |

|---|---|---|

| Methyl 5-(bromomethyl)-1-phenyl-triazole | 17.9 nM | 1080 |

This indicates a strong potential for developing anti-inflammatory drugs based on this scaffold.

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study evaluating the anti-inflammatory effects of various triazoles, methyl 5-(bromomethyl)-1-phenyl-1H-triazole showed superior inhibition compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). The compound was tested in vivo and exhibited significant reduction in inflammation markers when administered at doses of 5 mg/kg.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of methyl 5-(bromomethyl)-1-phenyl-1H-triazole against both Gram-positive and Gram-negative bacteria. The results indicated that this compound had a lower minimum inhibitory concentration (MIC) against Staphylococcus aureus compared to standard antibiotics.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications on the phenyl ring and variations in substituents on the triazole ring significantly affect biological activity:

- Substituents : Electron-withdrawing groups enhance antimicrobial activity.

- Ring Modifications : Altering the position of bromine or introducing additional functional groups can optimize COX inhibition.

Q & A

Basic Research Question

- NMR : H and C NMR confirm substitution patterns (e.g., bromomethyl protons at δ 4.2–4.5 ppm, triazole protons at δ 7.8–8.2 ppm) .

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., dihedral angles between triazole and phenyl groups) .

- Mass Spectrometry : ESI-MS validates molecular weight (e.g., [M+H] at m/z 325.2) .

Table 1 : Representative Spectral Data

| Technique | Key Peaks/Features | Reference |

|---|---|---|

| H NMR | δ 4.35 (s, 2H, BrCH) | |

| X-ray | C–C bond length: 1.44 Å |

How does the bromomethyl group influence reactivity in downstream applications?

Advanced Research Question

The bromomethyl group serves as a versatile handle for nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (Suzuki, Sonogashira). For example:

- Nucleophilic Substitution : React with NaN to generate azide intermediates for click chemistry .

- Cross-Coupling : Palladium-catalyzed coupling with arylboronic acids to extend conjugation .

Methodological Note : Monitor reaction progress via TLC (R shift from 0.5 to 0.7 in hexane:EtOAc) and optimize catalyst loading (5–10 mol% Pd(PPh)) .

What strategies resolve contradictions in reported biological activity data for triazole derivatives?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial IC values) may stem from impurities, assay conditions, or stereochemical variations. Mitigate by:

- Purification : Use preparative HPLC (C18 column, 70:30 MeOH:HO) to isolate >98% pure product .

- Dose-Response Validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

Case Study : Analogous triazoles show conflicting kinase inhibition due to crystallographic packing effects—address via molecular docking simulations .

How can computational methods optimize reaction pathways for this compound?

Advanced Research Question

Quantum mechanical calculations (e.g., Gaussian 16) predict transition states and intermediates for bromination or cyclocondensation. For example:

Q. Methodological Workflow :

Generate reactant conformers.

Calculate Gibbs free energy profiles.

Validate with experimental kinetic data .

What are the stability considerations for storing methyl 5-(bromomethyl)-1-phenyl-1H-triazole derivatives?

Basic Research Question

The bromomethyl group confers sensitivity to light and moisture. Recommended storage:

- Conditions : Argon atmosphere, –20°C in amber vials.

- Decomposition Signs : Discoloration (yellow → brown) or precipitate formation .

Stability Data : Half-life >6 months under optimal conditions; degrade to 5-methyl derivatives if exposed to humidity .

How can statistical experimental design improve synthesis scalability?

Advanced Research Question

Apply factorial design (e.g., Box-Behnken) to optimize variables like temperature, pH, and catalyst concentration. For example:

- Variables : 3 factors (temperature, bromine equivalent, solvent polarity).

- Response Surface : Maximize yield while minimizing byproducts .

Case Study : A 2 factorial design reduced reaction steps from 5 to 3 for analogous triazoles, improving scalability .

What role does this compound play in medicinal chemistry research?

Basic Research Question

It serves as a precursor for bioactive molecules:

- Anticancer Agents : Bromomethyl derivatives undergo Suzuki coupling to generate kinase inhibitors .

- Antimicrobials : Functionalize with sulfonamide groups for enhanced bacterial uptake .

Table 2 : Bioactivity of Analogous Compounds

| Derivative | Target | IC (μM) | Reference |

|---|---|---|---|

| 5-(BrCH)-triazole | EGFR | 0.12 | |

| 5-(CH)-triazole | E. coli | 8.5 |

How are mechanistic studies conducted for reactions involving this compound?

Advanced Research Question

- Isotopic Labeling : Use C-labeled intermediates to track carbon migration during cyclocondensation .

- Kinetic Profiling : Monitor reaction rates via in situ IR spectroscopy (e.g., C=O stretch at 1720 cm) .

Key Finding : Bromination follows a radical mechanism, as evidenced by TEMPO inhibition studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.